Pinacolone oxime

Catalog No.
S783770
CAS No.
2475-93-6
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
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Pinacolone oxime

CAS Number

2475-93-6

Product Name

Pinacolone oxime

IUPAC Name

(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+

InChI Key

UNSDDJQNHCSVSW-FNORWQNLSA-N

SMILES

CC(=NO)C(C)(C)C

Canonical SMILES

CC(=NO)C(C)(C)C

Isomeric SMILES

C/C(=N\O)/C(C)(C)C

Pinacolone oxime is an organic compound derived from pinacolone, which has the chemical formula C6H13NO and is characterized by the presence of an oxime functional group. This compound is notable for its structural features, including a carbonyl group adjacent to a hydroxylamine group, which contributes to its reactivity and potential applications in various chemical contexts. Pinacolone itself is a ketone formed through the pinacol rearrangement, a well-known reaction in organic chemistry where a diol is converted into a ketone under acidic conditions .

  • Formation of Oximes: Pinacolone can react with hydroxylamine to form pinacolone oxime. This reaction involves nucleophilic addition of the hydroxylamine to the carbonyl carbon of pinacolone, followed by dehydration to yield the oxime.
  • Rearrangements: Pinacolone oxime can undergo rearrangements under certain conditions, including Beckmann rearrangement, where it transforms into an amide upon treatment with acid or heat. This reaction is significant in synthetic organic chemistry for producing various nitrogen-containing compounds.
  • Cyclization Reactions: The oxime group can also participate in cyclization reactions, leading to the formation of heterocyclic compounds. Such transformations often involve the use of acids or bases to promote intramolecular reactions.

Research indicates that pinacolone oxime exhibits biological activity that may have implications in medicinal chemistry. Some studies suggest that it possesses antimicrobial properties and may inhibit certain enzymes, making it a candidate for further investigation in drug development. The specific mechanisms of action and therapeutic potential are still under exploration, but preliminary findings highlight its relevance in pharmacological research .

The synthesis of pinacolone oxime typically involves the following methods:

  • Direct Oximation:
    • Reacting pinacolone with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) leads to the formation of pinacolone oxime.
    • The reaction can be represented as follows:
      text
      C6H12O + NH2OH → C6H13NO + H2O
  • Beckmann Rearrangement:
    • Pinacolone oxime can also be synthesized via Beckmann rearrangement from related ketoximes under acidic conditions, converting them into amides.
  • Alternative Methods:
    • Other synthetic routes may involve modifications of existing organic compounds through various organic transformations, including reduction and substitution reactions.

Pinacolone oxime finds applications across multiple domains:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Ligands in Coordination Chemistry: Pinacolone oxime can act as a ligand for metal ions, facilitating coordination chemistry applications.
  • Analytical Chemistry: It can be used as a reagent for detecting carbonyl compounds due to its ability to form stable derivatives.

Interaction studies involving pinacolone oxime focus on its reactivity with various electrophiles and nucleophiles. Research has shown that pinacolone oxime can form adducts with carbonyl compounds and other electrophiles, leading to complex reaction pathways. These interactions are crucial for understanding its behavior in synthetic pathways and potential applications in materials science .

Pinacolone oxime shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameStructure TypeKey Features
Acetophenone oximeAromatic ketoximeExhibits distinct reactivity due to aromatic stabilization.
Benzophenone oximeAromatic ketoximeSimilar reactivity but with different steric factors affecting outcomes.
Cyclohexanone oximeCyclic ketoximeShows unique properties due to ring strain and steric hindrance.

Pinacolone oxime is unique due to its specific structure derived from pinacolone, which influences its chemical behavior and potential applications distinctively compared to these similar compounds.

Molecular Structure and Formula (C₆H₁₃NO)

Pinacolone oxime is an organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 grams per mole [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is N-hydroxy-3,3-dimethylbutan-2-imine [3] [4]. The compound is structurally characterized by an oxime functional group (-C=N-OH) attached to a pinacolone backbone, which consists of a tert-butyl group bonded to a methyl ketone carbon [5].

The molecular structure features a central carbon-nitrogen double bond with the hydroxyl group attached to the nitrogen atom [1]. The tert-butyl group (C(CH₃)₃) provides significant steric bulk at one end of the molecule, while the methyl group occupies the other position adjacent to the oxime carbon [3]. This structural arrangement creates a branched ketoxime with the characteristic oxime functionality that defines its chemical behavior [2].

The compound is also known by several alternative names including 3,3-dimethyl-2-butanone oxime, pinacolin oxime, and tert-butyl methyl ketone oxime [1] [6]. The Chemical Abstracts Service registry number for pinacolone oxime is 2475-93-6 [1] [7].

Stereochemistry and Isomerism

Pinacolone oxime exhibits geometric isomerism around the carbon-nitrogen double bond, resulting in two possible stereoisomeric forms designated as E and Z configurations [8] [9]. The E isomer has the hydroxyl group and the tert-butyl group positioned on opposite sides of the C=N double bond, while the Z isomer has these groups on the same side of the double bond [8] [9].

The E configuration is generally considered the thermodynamically more stable form due to reduced steric interactions between the bulky tert-butyl group and the hydroxyl group [10]. This preference for the E configuration is consistent with the general stability patterns observed in oxime compounds where less sterically hindered arrangements are favored [9] [10].

The stereochemical assignment in oximes follows the established E-Z nomenclature system based on the Cahn-Ingold-Prelog priority rules [8]. In pinacolone oxime, the E isomer represents the configuration where the highest priority groups on each side of the double bond (the hydroxyl group on nitrogen and the tert-butyl group on carbon) are positioned on opposite sides [8] [9].

Quantum mechanical calculations and nuclear magnetic resonance studies have been employed to determine the preferred configuration of oxime compounds, with computational methods showing excellent performance in predicting the thermodynamically favored stereoisomer [9]. The energy barrier for E-Z isomerization in oxime compounds is typically very high, approximately 200 kilojoules per mole, making interconversion at room temperature extremely unlikely [10].

Physical State and Appearance

Pinacolone oxime exists as a solid at room temperature with a characteristic crystalline appearance [7] [11]. The compound typically appears as white to almost white powder or crystals [7] [12]. The solid form exhibits needle-like crystalline structures when crystallized from aqueous ethanol solutions [2] [13].

The compound maintains its solid state under standard laboratory conditions and requires controlled storage in cool, dark environments below 15 degrees Celsius to maintain stability [7] [11]. The crystalline nature of pinacolone oxime contributes to its well-defined melting point range and facilitates purification through recrystallization techniques [13].

Physical Constants

Melting Point (74-80°C)

The melting point of pinacolone oxime has been consistently reported across multiple sources as ranging from 74 to 80 degrees Celsius [2] [6] [7]. More specific literature values include 76-78 degrees Celsius [13] and 74.0 to 78.0 degrees Celsius [7] [11]. The narrow melting point range indicates good purity and crystalline uniformity of the compound [2].

The melting point data from different commercial suppliers shows excellent agreement, with Tokyo Chemical Industry reporting 74.0-78.0 degrees Celsius [7] [11] and Fisher Scientific listing 76 degrees Celsius [6]. This consistency across multiple sources validates the reliability of the melting point as a characteristic physical property for identification and purity assessment [2] [13].

Boiling Point (171-172°C at 748 Torr)

The boiling point of pinacolone oxime is reported as 171-172 degrees Celsius at 748 Torr [2] [6]. Alternative measurements indicate a boiling point of 172 degrees Celsius at standard atmospheric conditions [7] [11]. The specific pressure notation of 748 Torr corresponds to approximately standard atmospheric pressure, making this value representative of normal boiling point conditions [2].

Commercial suppliers consistently report the boiling point as 172 degrees Celsius [6] [7] [11], indicating good reproducibility of this physical constant. The relatively high boiling point reflects the presence of hydrogen bonding interactions in the liquid phase, which is characteristic of compounds containing the oxime functional group [2] [14].

Density (0.86 g/cm³)

The density of pinacolone oxime is reported as 0.86 grams per cubic centimeter [13]. This value represents a predicted density based on molecular structure calculations [13]. The relatively low density compared to water (1.0 g/cm³) is consistent with the organic nature of the compound and the presence of the bulky tert-butyl group, which contributes significant molecular volume without proportional mass increase [13].

The density value is important for calculating solution concentrations and for understanding the physical behavior of the compound in various solvents [13]. The measured density falls within the typical range for organic compounds of similar molecular weight and structure [13].

Solubility Profile

Pinacolone oxime demonstrates good solubility in a range of organic solvents [2] [7]. The compound is soluble in methanol, ethanol, diethyl ether, petroleum ether, benzene, and chloroform [2] [6] [7]. The solubility in methanol is particularly notable, with the compound showing almost complete transparency in methanol solutions [7] [11].

The broad solubility profile in organic solvents reflects the predominantly organic character of the molecule, while the presence of the polar oxime group provides some degree of polarity that enhances solubility in polar organic solvents like alcohols [5] [2]. The compound shows limited solubility in water due to the large hydrophobic tert-butyl group, which dominates the molecular surface area [5].

SolventSolubility
MethanolHigh (almost transparent)
EthanolSoluble
Diethyl etherSoluble
Petroleum etherSoluble
BenzeneSoluble
ChloroformSoluble
WaterLimited

Thermodynamic Properties

The thermodynamic properties of pinacolone oxime are influenced by the presence of the oxime functional group and the molecular structure containing the bulky tert-butyl substituent [15] [16]. The compound exhibits characteristic thermal behavior associated with hydrogen bonding interactions both in the solid state and in solution [10] [14].

The oxime group in pinacolone oxime participates in intermolecular hydrogen bonding, which affects the thermodynamic stability of different molecular conformations [10]. Computational studies on similar oxime compounds indicate that the E isomer typically exhibits greater thermodynamic stability compared to the Z isomer due to reduced steric interactions [10].

The enthalpy of formation and other thermodynamic parameters for pinacolone oxime have not been extensively reported in the literature, though similar ketoxime compounds show characteristic values that can be estimated using group contribution methods [15] [16]. The presence of the oxime group generally increases the enthalpy of formation compared to the parent ketone due to the additional nitrogen-oxygen bond and associated electronic interactions [15].

Crystallographic Analysis

The crystallographic structure of pinacolone oxime has not been extensively characterized through X-ray diffraction studies in the available literature [17] [18]. However, general principles of oxime crystallography provide insight into the expected structural features [17] [19].

Oxime compounds typically form crystals with extensive hydrogen bonding networks [17] [19]. The most common hydrogen bonding pattern in oxime crystals involves O-H···N interactions, where the hydroxyl hydrogen of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule [17] [14]. This type of hydrogen bonding leads to the formation of dimeric or chain-like structures in the crystal lattice [19].

The infrared spectroscopic data for pinacolone oxime provides indirect evidence for hydrogen bonding in the solid state [14]. The characteristic O-H stretching frequency appears around 3250 cm⁻¹, which is typical for associated oxime groups [14]. This frequency is consistent with moderate hydrogen bonding interactions in the crystalline state [14].

The crystal packing of oxime compounds is also influenced by van der Waals interactions and π-π stacking when aromatic groups are present [19]. In the case of pinacolone oxime, the aliphatic nature of the molecule suggests that hydrogen bonding and van der Waals forces are the primary intermolecular interactions governing crystal structure [19].

Crystallographic ParameterExpected Value/Characteristic
Hydrogen bonding patternO-H···N interactions
Primary intermolecular forcesHydrogen bonding, van der Waals
Crystal systemNot determined
Space groupNot determined
O-H stretching frequency~3250 cm⁻¹

Classical Synthesis from Pinacolone

Reaction with Hydroxylamine Hydrochloride

The most fundamental and widely employed method for synthesizing pinacolone oxime involves the direct reaction of pinacolone with hydroxylamine hydrochloride in the presence of a base . This classical approach represents the cornerstone of pinacolone oxime synthesis and has been extensively studied and optimized over decades.

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of pinacolone, followed by elimination of water to form the oxime linkage [2]. The general reaction can be represented as:

(CH₃)₃CCOCH₃ + NH₂OH·HCl → (CH₃)₃CC(=NOH)CH₃ + H₂O + NaCl

The reaction typically requires basic conditions to neutralize the hydrochloride and facilitate the nucleophilic attack . Commonly employed bases include sodium hydroxide, sodium carbonate, and potassium carbonate. The choice of base significantly influences the reaction rate and product yield.

BaseConcentrationTemperature (°C)Time (hours)Yield (%)
Sodium hydroxide1.2 equiv25-402-485-95
Sodium carbonate1.5 equiv25-502-480-90
Potassium carbonate1.3 equiv25-453-575-85

The reaction mechanism involves several key steps: initial base-catalyzed deprotonation of hydroxylamine, nucleophilic addition to the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of water [3]. The stereochemistry of the product depends on steric and electronic factors, with the formation of both E and Z isomers being possible.

Catalytic Approaches

Recent advances have focused on developing catalytic systems to enhance the rate and selectivity of pinacolone oxime formation. These approaches aim to overcome the limitations of traditional methods by introducing catalysts that facilitate the oxime formation process [3].

Nucleophilic Catalysis

Aniline and its derivatives have been extensively studied as nucleophilic catalysts for oxime formation [3]. The mechanism involves the formation of an activated imine intermediate through condensation of the carbonyl substrate with the aniline catalyst, followed by rapid transimination with hydroxylamine.

The rate enhancement observed with aniline catalysis ranges from 2-3 fold compared to uncatalyzed reactions [3]. However, more sophisticated catalysts have been developed to achieve greater improvements.

Advanced Organocatalysts

2-Aminophenols and 2-(aminomethyl)benzimidazoles represent a new class of highly active catalysts for oxime formation [3]. These scaffolds provide rate enhancements up to 7-fold greater than classic aniline catalysis through intramolecular proton transfer mechanisms.

The 2-(aminomethyl)benzimidazole catalyst demonstrates exceptional efficiency, achieving 9-fold rate enhancement in aqueous solutions at neutral pH [3]. This catalyst operates through a proposed 7-membered intramolecular proton transfer in the transition state, which facilitates the rate-limiting dehydration step.

Metal-Based Catalysts

Lewis acid catalysts, including aluminum chloride, zinc chloride, and titanium tetrachloride, have been employed to activate the carbonyl group toward nucleophilic attack [4]. These catalysts typically operate under mild conditions and can provide 2-4 fold rate enhancements.

Optimization of Reaction Conditions

The optimization of reaction conditions for pinacolone oxime synthesis involves careful consideration of multiple parameters including temperature, pH, solvent, concentration, and reaction time [5].

Temperature Effects

The reaction rate increases with temperature, but excessive heat can lead to decomposition of the oxime product or side reactions. The optimal temperature range for most synthetic protocols is 25-50°C . At temperatures above 60°C, significant decomposition of the oxime may occur.

pH Optimization

The pH of the reaction medium critically affects both the reaction rate and product stability. Optimal pH ranges from 7-9 for most systems [3]. At lower pH values, the nucleophilicity of hydroxylamine is diminished, while at higher pH values, competing reactions may occur.

Solvent Selection

The choice of solvent significantly impacts the reaction efficiency. Protic solvents such as water and alcohols facilitate the reaction by stabilizing the transition state and providing a medium for ionic species . Common solvent systems include:

  • Aqueous medium: Water provides an environmentally benign reaction medium
  • Alcoholic medium: Ethanol offers good solubility for both reactants and products
  • Mixed solvent systems: Water-ethanol mixtures combine the advantages of both solvents

Concentration Effects

The concentration of reactants affects both the reaction rate and the extent of side reactions. Higher concentrations generally increase the reaction rate but may also promote undesired side reactions. Optimal concentrations typically range from 0.1-0.5 M for pinacolone and 1.2-1.5 equivalents of hydroxylamine hydrochloride .

Alternative Synthetic Routes

While the direct reaction of pinacolone with hydroxylamine hydrochloride remains the most common approach, several alternative synthetic routes have been developed to address specific synthetic challenges or to access pinacolone oxime with particular stereochemical or isotopic requirements [6].

Multi-step Synthesis via Nitrile Intermediates

This approach involves the conversion of pinacolone to its corresponding nitrile, followed by partial reduction to form the oxime. While more complex, this route can provide access to specifically labeled compounds and offers alternative disconnection strategies for complex synthetic sequences.

Biomimetic Approaches

Inspired by enzymatic processes, several biomimetic approaches have been developed that utilize engineered enzymes or enzyme-like catalysts to facilitate oxime formation under mild conditions [6]. These methods often provide excellent selectivity and operate under environmentally benign conditions.

Photochemical Routes

Photochemical methods for oxime synthesis have gained attention due to their ability to proceed under mild conditions and their potential for green chemistry applications [7]. These approaches typically involve photochemical activation of carbonyl compounds followed by reaction with hydroxylamine.

Industrial-Scale Production Methods

The industrial production of pinacolone oxime requires careful consideration of economic factors, safety concerns, and environmental impact [5]. Large-scale synthesis typically employs continuous flow processes or large batch reactors with sophisticated control systems.

Continuous Flow Processes

Continuous flow synthesis offers several advantages for industrial production including improved heat and mass transfer, better control of reaction conditions, and reduced safety risks [5]. Microreactor technology has been particularly effective for pinacolone oxime synthesis, providing yields of 93-97% with enhanced throughput.

Process Optimization

Industrial processes typically achieve yields of 91-96% through careful optimization of reaction conditions, efficient heat management, and continuous operation protocols [5]. Key considerations include:

  • Reactor design and heat transfer
  • Continuous monitoring and control systems
  • Efficient separation and purification protocols
  • Waste minimization and recycling strategies

Quality Control

Industrial production requires comprehensive quality control measures including online monitoring, real-time analysis, and batch testing protocols [5]. Standard analytical methods include high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry.

Green Chemistry Approaches to Pinacolone Oxime Synthesis

The development of environmentally sustainable synthetic methods for pinacolone oxime has become increasingly important as environmental concerns and regulatory requirements intensify [8].

Solvent-Free Synthesis

Solvent-free synthetic approaches eliminate the need for organic solvents, reducing waste and environmental impact [8]. These methods typically involve solid-state reactions or neat conditions where reactants are mixed directly without additional solvents.

The solvent-free approach can achieve yields of 85-95% within 30-60 minutes [8]. The reaction proceeds through direct contact between solid reactants, often facilitated by grinding or mechanical mixing.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for oxime formation, significantly reducing reaction times and energy consumption [9]. Typical conditions involve microwave irradiation at 300-450 W for 5-15 minutes, achieving yields of 90-98%.

The microwave-assisted approach offers several advantages:

  • Dramatically reduced reaction times
  • Energy efficiency
  • Improved yields
  • Simplified purification

Mechanochemical Synthesis

Mechanochemical approaches utilize mechanical force to drive chemical reactions, eliminating the need for solvents and providing mild reaction conditions [10]. Ball milling at 30 Hz for 10-30 minutes typically achieves yields of 80-90%.

Electrochemical Methods

Electrochemical synthesis represents a promising green chemistry approach for oxime formation [7]. These methods utilize electrochemical cells to facilitate the reaction under mild conditions with high selectivity. Typical yields range from 75-85% with reaction times of 1-4 hours.

Aqueous Medium Synthesis

The use of water as the sole solvent represents an environmentally benign approach to pinacolone oxime synthesis [6]. While reaction rates may be slower compared to organic solvents, the environmental benefits make this approach attractive for sustainable production.

Purification Techniques

The purification of pinacolone oxime is crucial for obtaining high-quality product suitable for subsequent applications. Several techniques are employed depending on the scale of production and purity requirements [11].

Crystallization Methods

Crystallization remains the most common purification technique for pinacolone oxime due to its simplicity and effectiveness [11]. The compound typically crystallizes from various solvent systems:

  • Aqueous ethanol: Provides good purity (95-98%) with moderate recovery (85-90%)
  • Petroleum ether: Yields plate-like crystals with excellent purity
  • Ethanol: Produces small needles with good overall recovery

The crystallization process involves dissolving the crude product in hot solvent followed by slow cooling to induce crystal formation. The choice of solvent system significantly affects crystal morphology and purity.

Distillation Techniques

Vacuum distillation provides an effective method for purifying pinacolone oxime, with the compound boiling at 172°C at 748 mmHg [11]. This technique can achieve purities of 97-99% with recovery rates of 90-95%.

However, thermal decomposition risks must be carefully managed during distillation. The process requires precise temperature control and may not be suitable for heat-sensitive derivatives.

Chromatographic Methods

Column chromatography offers excellent separation capabilities for pinacolone oxime purification [11]. Typical conditions involve silica gel as the stationary phase with hexane/ethyl acetate gradient elution.

This method provides the highest purity levels (98-99%) but is time-consuming and primarily suitable for smaller-scale preparations. The technique is particularly valuable for separating geometric isomers of the oxime.

Sublimation

Sublimation provides a solvent-free purification method that can achieve good purity levels (95-97%) with moderate recovery (75-80%) [11]. The process involves heating the crude product under reduced pressure to induce direct transition from solid to vapor phase.

Extraction Techniques

Liquid-liquid extraction using organic/aqueous solvent systems provides a scalable purification method [11]. While multiple extraction steps may be required, the technique is suitable for large-scale production with good recovery rates (85-90%).

The effectiveness of extraction depends on careful selection of solvent systems and optimization of pH conditions to maximize selective extraction of the desired product.

XLogP3

1.6

Other CAS

2475-93-6

Dates

Last modified: 08-15-2023

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